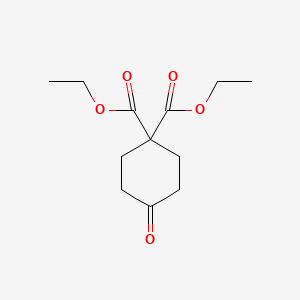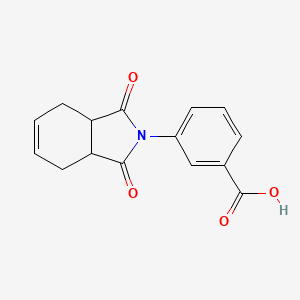
Diethyl 4-oxocyclohexane-1,1-dicarboxylate
Overview
Description
Diethyl 4-oxocyclohexane-1,1-dicarboxylate is a chemical compound that is part of a broader class of organic molecules known for their cyclohexane backbone and ester functional groups. While the specific compound "this compound" is not directly mentioned in the provided papers, the papers do discuss various structurally related compounds. These compounds are of interest in organic chemistry due to their potential applications in synthesis and their interesting chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the use of Grignard reagents, carbonation reactions, and cyclization processes. For instance, the synthesis of a triply 13C labeled molecule, diethyl 1-[(13C)methyl]-3-Phenyl(1,3-13C2)bicyclo[1.1.0]butane-exo,exo-2,4-dicarboxylate, is achieved through a sequence involving carbonation of phenylmagnesium bromide, reduction, and reaction with 13CH3Li, among other steps . Another synthesis route involves the reaction of diethyl-4-hydroxy-4-methyl-2-phenyl-6-oxocyclohexane-1,3-dicarboxylate with N-isobutylethylenediamine to produce a complex spiro compound . These methods highlight the versatility of cyclohexane derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structures of these compounds are often elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of diethyl-1-isobutyl-9-hydroxy-9-methyl-7-phenyl-1,4-diazaspiro[4,5]decane-6,8-dicarboxylate was determined by X-ray crystallography . Similarly, the molecular and crystalline structure of diethyl 4-hydroxy-4-methyl-6-thiosemicarbazono-2-phenylcyclohexane-1,3-dicarboxylate was also determined using X-ray analysis . These studies provide valuable insights into the three-dimensional arrangement of atoms within these molecules.
Chemical Reactions Analysis
The chemical reactivity of cyclohexane derivatives can be quite diverse. For example, the synthesis of diethyl 2-oxocyclohexane-1, 4-dicarboxylate and its conversion into tetrahydro-3-oxo-2H-indazole-6-carboxylic acid demonstrates the ability of these compounds to undergo ring formation dependent on the reaction media . Additionally, the formation of cyclopent[cd]azulene and benz[cd]azulene derivatives from diethyl 4-phenylethynylazulene-1,3-dicarboxylate and diethyl 4-styrylazulene-1,3-dicarboxylate through a Friedel–Crafts-type ring closure illustrates the potential for complex cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane derivatives are influenced by their molecular structure. For instance, the presence of ester groups can affect the solubility and reactivity of these compounds. The stereoisomeric diethyl 2-aminocyclohexane-1,4-dicarboxylates exhibit different conformations and reactivities, as established by NMR spectroscopy and stereospecific deaminations . The synthesis of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate and its structure determination by X-ray analysis also contribute to the understanding of the properties of these compounds .
Scientific Research Applications
Chemical Synthesis and Reactions
- Diethyl 4-oxocyclohexane-1,1-dicarboxylate has been used in synthesizing various chemical compounds. For instance, it served as a precursor in the synthesis of indazole derivatives, depending on the reaction media used (Škarić & Turjak-Zebić, 1979).
X-ray Crystallography 2. It has been involved in reactions leading to compounds whose crystal structures were determined using X-ray crystallography. This application is significant in determining the geometric configuration of newly synthesized molecules (Magerramov et al., 2013).
Organic Chemistry and Molecular Structure 3. The compound has played a role in the synthesis of (thio)semicarbazonocyclohexanedicarboxylates, with their structure analyzed using various spectroscopic methods including 1H and 13C NMR, confirming the molecular structure (Poplevina et al., 2009).
Medicinal Chemistry Applications 4. In medicinal chemistry, derivatives of this compound have shown promise in antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Shoaib, 2019).
Pharmacological Research 5. Some derivatives have also displayed anticonvulsant activity, indicating its relevance in the development of new pharmacological agents (Kocharov et al., 2020).
Safety and Hazards
Diethyl 4-oxocyclohexane-1,1-dicarboxylate is classified as an irritant . It has the hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements P261, P305, P338, and P351 advise avoiding breathing dust/fume/gas/mist/vapors/spray, rinsing cautiously with water for several minutes if in eyes, and removing contact lenses if present and easy to do so .
properties
IUPAC Name |
diethyl 4-oxocyclohexane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c1-3-16-10(14)12(11(15)17-4-2)7-5-9(13)6-8-12/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAVCKWOYPPSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)CC1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379798 | |
| Record name | diethyl 4-oxocyclohexane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55704-60-4 | |
| Record name | diethyl 4-oxocyclohexane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-diethyl 4-oxocyclohexane-1,1-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305776.png)

![[5-(2-Isopropoxy-phenyl)-4H-[1,2,4]triazol-3-yl-sulfanyl]acetic acid](/img/structure/B1305780.png)
![6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305783.png)





![2-(4-Methoxy-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305808.png)